Product packaging for Ditrimethylolpropane tetraacrylate(Cat. No.:CAS No. 94108-97-1)

Ditrimethylolpropane tetraacrylate

Cat. No.: B1581405
CAS No.: 94108-97-1
M. Wt: 466.5 g/mol
InChI Key: XRMBQHTWUBGQDN-UHFFFAOYSA-N
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Description

Overview of Multifunctional Acrylate (B77674) Monomers in Polymer Science and Engineering

Multifunctional acrylate monomers are a significant class of compounds in polymer science and engineering, characterized by the presence of two or more reactive acrylate groups. These monomers are pivotal in the formation of highly crosslinked, three-dimensional polymer networks through a process known as photopolymerization. This rapid curing process, often initiated by ultraviolet (UV) light or electron beam (EB), offers advantages such as high reaction rates, low energy consumption, and solvent-free formulations.

The versatility of multifunctional acrylates allows for the tailoring of material properties by altering the monomer structure, functionality (the number of acrylate groups), and formulation. They are integral components in a wide array of applications, including coatings, inks, adhesives, dental materials, and 3D printing resins. The ability to form robust networks imparts desirable characteristics to the final materials, such as enhanced mechanical strength, chemical resistance, and thermal stability.

Significance and Research Trajectory of Ditrimethylolpropane Tetraacrylate (DTMPTA) in Advanced Materials

This compound (DTMPTA) is a tetrafunctional acrylate monomer that has garnered considerable attention in the field of advanced materials. Its high functionality allows for the formation of densely crosslinked networks, leading to polymers with exceptional hardness, scratch resistance, and chemical resistance. These properties make DTMPTA a valuable component in applications demanding high performance and durability.

The research trajectory of DTMPTA is focused on its utilization as a reactive diluent and a crosslinking agent to enhance the performance of various polymer systems. palmerholland.compalmerholland.com Studies have explored its role in UV-curable coatings, where even small additions can significantly improve cure response and surface properties. palmerholland.compalmerholland.com In the realm of advanced composites and biomaterials, DTMPTA is investigated for its potential in creating robust scaffolds and reinforcing polymer matrices. acs.org Current research continues to explore new applications and formulations to leverage the unique properties conferred by the DTMPTA structure.

Historical Perspectives and Current State of DTMPTA-Based Polymer Research

Historically, research on multifunctional acrylates like DTMPTA has been driven by the need for rapid curing and high-performance materials in industrial applications. The development of photopolymerization techniques paved the way for the widespread use of these monomers. Early research focused on understanding the kinetics of polymerization and the fundamental structure-property relationships of the resulting polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O9 B1581405 Ditrimethylolpropane tetraacrylate CAS No. 94108-97-1

Properties

IUPAC Name

[2-[2,2-bis(prop-2-enoyloxymethyl)butoxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate
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InChI

InChI=1S/C24H34O9/c1-7-19(25)30-15-23(11-5,16-31-20(26)8-2)13-29-14-24(12-6,17-32-21(27)9-3)18-33-22(28)10-4/h7-10H,1-4,11-18H2,5-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMBQHTWUBGQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC(CC)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

103315-68-0
Record name 2-Propenoic acid, 1,1′-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester, homopolymer
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DSSTOX Substance ID

DTXSID7072969
Record name Ditrimethylolpropane tetraacrylate
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Molecular Weight

466.5 g/mol
Source PubChem
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Physical Description

Liquid; NKRA; Other Solid
Record name 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester
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CAS No.

94108-97-1
Record name Ditrimethylolpropane tetraacrylate
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Record name Ditrimethylolpropane tetraacrylate
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Record name 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester
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Record name Ditrimethylolpropane tetraacrylate
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Record name 2-[[2,2-bis[[(1-oxoallyl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl diacrylate
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Record name DITRIMETHYLOLPROPANE TETRAACRYLATE
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Synthetic Methodologies and Advanced Reaction Engineering

Esterification Routes for Ditrimethylolpropane Tetraacrylate Synthesis

The primary method for synthesizing this compound is the esterification of ditrimethylolpropane with acrylic acid. nih.gov This reaction is typically carried out in the presence of a catalyst and may involve the use of a solvent to facilitate the removal of water, a byproduct of the reaction. nih.govgoogle.com

Catalytic Systems and Optimization (e.g., Heterogeneous Brønsted Acid Catalysis)

The choice of catalyst is crucial for an efficient esterification process. While homogeneous catalysts like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid have been traditionally used, they pose challenges in terms of separation and potential environmental concerns. nih.gov

A significant advancement in this area is the use of heterogeneous Brønsted acid catalysts, such as ion-exchange resins like Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8. nih.gov These solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for recycling and reuse. nih.gov Research into the synthesis of similar polyol acrylates, such as trimethylolpropane (B17298) triacrylate (TMPTA), has shown that factors like the catalyst's total exchange capacity, particle size, and degree of crosslinking can influence its effectiveness. nih.gov For instance, studies on TMPTA synthesis have demonstrated that introducing an air flow to remove water significantly boosts the yield and conversion of hydroxyl groups. nih.gov

The optimization of catalytic systems also involves considering the catalyst loading. Studies on related compounds have shown that varying the weight percentage of the catalyst can impact reaction times and yields. nih.gov Furthermore, the potential for catalyst recycling is a key consideration for industrial applications, with studies showing slight reductions in catalytic activity over successive runs. nih.gov

Reaction Condition Control for Yield and Purity Enhancement

Controlling reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are carefully managed include:

Molar Ratio of Reactants: The ratio of acrylic acid to ditrimethylolpropane is a critical factor. An excess of acrylic acid is often used to drive the equilibrium towards the formation of the tetra-ester. nih.gov

Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. nih.gov However, excessively high temperatures can lead to unwanted side reactions and polymerization of the acrylic acid or the product.

Water Removal: As esterification is a reversible reaction, the continuous removal of water is essential to achieve high conversion rates. nih.gov This is often accomplished by azeotropic distillation with a solvent like toluene (B28343) or cyclohexane, or by bubbling an inert gas, such as air, through the reaction mixture. nih.govgoogle.com

Polymerization Inhibitors: To prevent the premature polymerization of the acrylate (B77674) monomers, polymerization inhibitors are added to the reaction mixture. google.com Examples of such inhibitors include hydroquinone, p-methoxyphenol (MEHQ), and phenothiazine. google.comgoogle.com

Antioxidants: Antioxidants like hypophosphorous acid or sodium hypophosphite may also be used to prevent oxidation during the synthesis. google.com

A typical industrial process might involve reacting ditrimethylolpropane with acrylic acid in the presence of a catalyst and a polymerization inhibitor in a solvent that forms an azeotrope with water. google.com The reaction mixture is heated, and the water is continuously removed. Once the desired conversion is achieved, the reaction mixture is cooled and subjected to purification steps.

Sustainable and Clean Production Approaches for this compound

The chemical industry is increasingly focusing on developing sustainable and environmentally friendly manufacturing processes. This trend is also evident in the production of this compound, with efforts centered on reducing waste and minimizing the use of hazardous solvents. google.com

Development of Eco-Friendly Manufacturing Processes

A key aspect of green chemistry is the development of processes that reduce or eliminate the generation of hazardous substances. In the context of DTMPTA synthesis, this includes:

Solvent-Free Synthesis: Research has explored the possibility of conducting the esterification reaction without a solvent. nih.gov This approach, while challenging in terms of water removal and viscosity control, offers significant environmental benefits by eliminating solvent-related waste and emissions.

Catalyst Recovery and Reuse: The use of heterogeneous catalysts that can be easily separated and recycled is a cornerstone of green manufacturing. nih.gov This not only reduces waste but also lowers production costs.

Alternative Catalysts: Research into alternative, more environmentally benign catalysts is an ongoing area of investigation. For instance, the use of cerium(III) sulfate (B86663) has been explored as a catalyst in the synthesis of related acrylates. researchgate.net

Strategies for Waste Reduction and Solvent Minimization

Minimizing waste and the use of solvents are critical for sustainable production. Strategies employed in the synthesis of DTMPTA and similar compounds include:

Process Intensification: Techniques like reactive distillation, where the reaction and separation occur in the same unit, can improve efficiency and reduce waste.

Recycling of Process Streams: A patented clean production method describes a process where the water added during the neutralization step is recovered by distillation under reduced pressure and reused, thereby eliminating wastewater discharge. google.com This method also details the recycling of the catalyst and excess acrylic acid, significantly reducing production costs and environmental impact. patsnap.com

Solvent Selection: When solvents are necessary, the choice of solvent is crucial. The use of less hazardous and more easily recyclable solvents is preferred. google.com For example, solvents like n-hexane, n-heptane, benzene, toluene, cyclohexane, methylcyclohexane, and ethyl cyclopentane (B165970) have been used in the esterification process. google.com

Post-Synthesis Purification and Stabilization Techniques

After the esterification reaction, the crude this compound product contains unreacted starting materials, catalyst residues, and byproducts. Therefore, purification is a critical step to achieve the high purity required for most applications. google.com

A multi-step purification process is typically employed:

Neutralization: The acidic catalyst is neutralized by washing the reaction mixture with an alkaline solution, such as a sodium carbonate or potassium carbonate solution. google.comgoogle.com

Adsorption: Adsorbents like magnesium polysilicate can be used to remove the salt generated during neutralization. google.com

Washing: The organic phase is then washed with water or a salt solution to remove any remaining impurities. google.com

Solvent Removal: The solvent is removed by distillation, often under reduced pressure, to avoid thermal degradation of the product. google.com

Decoloring and Drying: The product may be treated with activated carbon or alkaline calcium bentonite (B74815) and calcium oxide to remove color and trace amounts of water and acid. google.comgoogle.com

Filtration: The final step is filtration to remove any solid impurities, resulting in a clear product. google.com

A method for increasing the purity of ditrimethylolpropane involves cross-current solvent extraction with octanol (B41247) and washing with deionized water, followed by crystallization and vacuum drying to achieve a purity of over 99.0%. google.com

To ensure the stability of the final product and prevent premature polymerization during storage, a polymerization inhibitor, such as p-methoxyphenol (MEHQ), is typically added. nih.gov

Interactive Data Tables

Table 1: Reactants and Catalysts in this compound Synthesis

Compound Name Role in Synthesis Example
DitrimethylolpropanePrimary Alcohol Reactant-
Acrylic AcidCarboxylic Acid Reactant-
p-Toluenesulfonic AcidHomogeneous Catalyst nih.gov
Amberlite™ 120 IR (H+)Heterogeneous Catalyst nih.gov
Amberlyst® 15Heterogeneous Catalyst nih.gov
Dowex™ 50WX8Heterogeneous Catalyst nih.gov
Cerium(III) SulfateAlternative Catalyst researchgate.net

Table 2: Solvents and Inhibitors in this compound Synthesis

Compound Name Role in Synthesis Example
TolueneAzeotropic Solvent google.com
CyclohexaneAzeotropic Solvent nih.gov
n-HexaneSolvent google.com
p-Methoxyphenol (MEHQ)Polymerization Inhibitor google.com
PhenothiazinePolymerization Inhibitor google.com
Hypophosphorous AcidAntioxidant google.com

Polymerization Mechanisms and Kinetics

Radical Polymerization of Ditrimethylolpropane Tetraacrylate

The fundamental mechanism of polymerization for DTMPTA involves the initiation, propagation, and termination of radical chains. An initiator molecule generates free radicals, which then attack the acrylic double bonds of the DTMPTA monomer, creating a new radical center. This process, known as propagation, continues as the radical chain adds more monomer units. The growth of polymer chains ceases through termination events, which typically involve the combination of two macroradicals. nih.gov

Photoinitiated polymerization is a prevalent method for curing DTMPTA-containing formulations, particularly in applications requiring rapid, on-demand curing such as coatings and 3D printing. arkema.comsinocurechem.com This technique utilizes photoinitiators, which are compounds that generate reactive radical species upon exposure to ultraviolet (UV) or visible light. nih.govmdpi.com The process offers precise temporal and spatial control over the polymerization. nih.gov One of the challenges in the photopolymerization of acrylates is the inhibitory effect of oxygen, which can be overcome by using appropriate photoinitiator systems and high light intensity, leading to tack-free, hard surfaces. mdpi.com Studies have shown that DTMPTA can exhibit a higher UV-curing speed compared to less functional acrylates like trimethylolpropane (B17298) triacrylate (TMPTA). elsevierpure.com Modern UV-LED lamps are increasingly used as they offer high energy efficiency and emit "cool" radiation without an infrared component, making them suitable for temperature-sensitive substrates. semanticscholar.org

The selection and design of the photoinitiator system are critical for an efficient polymerization process. Photoinitiators are broadly classified into two types based on their mechanism of radical generation. mdpi.com

Type I Photoinitiators: These undergo unimolecular bond cleavage (photoscission) upon irradiation to form free radicals directly. nih.govmdpi.com Acylphosphine oxides are an example of highly efficient Type I initiators that can be activated by both UV and visible light sources. nih.govtcichemicals.com

Type II Photoinitiators: These systems require a bimolecular reaction. The photoinitiator absorbs light and enters an excited state, which then interacts with a co-initiator (typically a hydrogen donor like an amine) to generate free radicals through hydrogen abstraction or electron transfer. nih.govmdpi.com

The effectiveness of a photoinitiator system depends on its absorption spectrum matching the emission spectrum of the light source. nih.gov For instance, some systems are specifically designed for visible light LED curing. nih.gov The concentration of the photoinitiator is another crucial parameter. As the concentration increases, the rate of polymerization generally rises due to a higher population of radical-generating species. However, an excessively high concentration can be detrimental, leading to a decrease in the polymerization rate. This phenomenon, known as the "inner filter effect," occurs when the high concentration of initiator at the surface absorbs most of the incident light, preventing it from penetrating deeper into the sample. nih.gov Research on the closely related monomer TMPTA has shown that an optimal initiator concentration exists to maximize the polymerization rate. nih.gov

Table 1: Effect of Photoinitiator Concentration on Polymerization Rate for a Multifunctional Acrylate (B77674) System This table illustrates the general principle of an optimal photoinitiator concentration as observed in studies on similar multifunctional acrylates. nih.gov

Photoinitiator Concentration (mol/L)Relative Rate of PolymerizationObservation
LowIncreases with concentrationRate is limited by the number of initiating radicals.
OptimalReaches MaximumSufficient light absorption and radical generation throughout the sample. nih.gov
HighDecreases with concentration"Inner filter effect" reduces light penetration, lowering the overall rate. nih.gov

The parameters of the light source, such as intensity (irradiance) and exposure time, significantly influence the cure response of DTMPTA formulations. The rate of polymerization is strongly dependent on the light intensity. nih.gov For free-radical polymerizations where termination occurs by the combination of two macroradicals, the polymerization rate is typically proportional to the square root of the light intensity. nih.gov This relationship implies that increasing the power of the UV lamp will accelerate the curing process.

The duration of light exposure is another key factor. In UV-LED curing processes, complete polymerization of acrylate films can be achieved in a matter of seconds. semanticscholar.org For example, studies on related systems have used exposure times ranging from a few seconds to tens of seconds to achieve full cure and desired material properties. semanticscholar.orgmdpi.com

DTMPTA can also be polymerized using thermal initiators. This method involves mixing DTMPTA with a compound that decomposes into free radicals at a specific temperature. In one study, copolymers containing DTMPTA were polymerized by adding 1 wt% of dilauroylperoxide (DLP) as a thermal initiator and curing the mixture at 70 °C for 24 hours. mdpi.com

Table 2: Example of Thermal Polymerization Conditions for a DTMPTA-Containing System

ComponentRoleConcentration/ConditionReference
Di(trimethylolpropane) tetraacrylate (DTTA)MonomerPart of copolymer mixture mdpi.com
Dilauroylperoxide (DLP)Thermal Initiator1 wt% mdpi.com
TemperatureCuring Condition70 °C mdpi.com
TimeCuring Condition24 hours mdpi.com

Photoinitiated Polymerization (UV and Visible Light LED Curing)

Kinetic Studies of this compound Polymerization

Kinetic studies are essential for understanding the rate and extent of the polymerization reaction. These studies provide insights into how different factors, such as formulation and reaction conditions, affect the development of the polymer network. dntb.gov.ua

The rate of polymerization for multifunctional acrylates like DTMPTA is often monitored using techniques such as microcalorimetry or Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. nih.govresearchgate.net Calorimetric methods measure the rate of heat evolution during the exothermic polymerization reaction, which is directly proportional to the rate of polymerization. nih.gov

The polymerization of multifunctional acrylates typically exhibits a characteristic kinetic profile featuring autoacceleration and autodeceleration. researchgate.net

Conversion monitoring, which measures the extent of the reaction, is commonly performed using RT-FTIR. This technique tracks the decrease in the absorption peak corresponding to the acrylic C=C double bonds (typically around 1635 cm⁻¹) as they are consumed during polymerization. semanticscholar.org The final double bond conversion is a critical parameter as it influences the final properties of the cured material, such as hardness and chemical resistance. researchgate.netnist.gov

Impact of Oxygen Inhibition on Polymerization Efficiency

The free-radical polymerization of this compound (Di-TMPTA), like other acrylate-based systems, is susceptible to inhibition by atmospheric oxygen. This phenomenon can significantly impact the efficiency of the polymerization process, affecting cure speed, final conversion, and the properties of the resulting polymer network. Oxygen interacts with the radical species generated during polymerization, leading to the formation of less reactive peroxy radicals. This process effectively quenches the propagating radicals and can terminate the polymerization chain, particularly at the surface exposed to air.

The high functionality of Di-TMPTA, with its four acrylate groups, plays a crucial role in mitigating the effects of oxygen inhibition. Research has shown that the inclusion of polyfunctional acrylates in a photocurable system enhances the cure speed and reduces the negative impact of oxygen. mdpi.com In a study investigating the photopolymerization of various resin compositions, it was found that formulations containing as little as 4 wt% of Di-TMPTA resulted in tack-free, hard, and transparent surfaces even when cured under exposure to air. mdpi.com This is a significant improvement compared to systems without polyfunctional acrylates, which often remain sticky at the surface due to incomplete polymerization caused by oxygen. mdpi.com

The mechanism by which higher functionality monomers like Di-TMPTA counteract oxygen inhibition is related to the rapid formation of a crosslinked network. As the polymerization proceeds, the viscosity of the system increases, which in turn limits the diffusion of oxygen into the bulk of the material. This creates an environment where the rate of polymerization can outpace the rate of oxygen-induced termination, leading to a higher degree of cure.

A study on the photopolymerization of a BisGMA-TEGDMA resin system demonstrated that oxygen inhibition continues even after the light source is removed, during the dark-curing stage. sci-hub.se In the presence of oxygen, the degree of monomer conversion did not increase after light-curing, whereas in an oxygen-protected environment, the conversion continued to rise from 50% to 65%. sci-hub.se This highlights the persistent nature of oxygen inhibition and the importance of strategies to overcome it for achieving optimal polymer properties.

The following table summarizes the observed effects of oxygen on the surface cure of acrylate resins and the mitigating effect of Di-TMPTA:

Curing ConditionObservation for Standard AcrylatesObservation with Di-TMPTA (4 wt%)Reference
UV-cured in air Sticky surface, incomplete cureTack-free, hard, transparent surface mdpi.com
UV-cured with exclusion of oxygen Tack-free, hard surfaceTack-free, hard, transparent surface mdpi.com

Crosslinking Mechanisms and Network Formation Dynamics

This compound is a tetrafunctional monomer, meaning each molecule contains four reactive acrylate groups. This high functionality allows it to act as an efficient crosslinking agent, forming a densely crosslinked three-dimensional polymer network upon polymerization. The crosslinking process is typically initiated by ultraviolet (UV) light or electron beam (EB) radiation in the presence of a photoinitiator, which generates free radicals.

The fundamental crosslinking mechanism involves the rapid reaction of the acrylate double bonds in a chain-growth polymerization. The process can be outlined as follows:

Initiation: The photoinitiator absorbs light and decomposes into free radicals.

Propagation: A radical attacks an acrylate group of a Di-TMPTA molecule, creating a new radical center. This new radical can then react with other Di-TMPTA molecules, rapidly building a polymer chain.

Crosslinking: Since each Di-TMPTA molecule has four acrylate groups, the growing polymer chains can link to multiple other chains, leading to the formation of a complex, three-dimensional network.

Termination: The polymerization process ceases when two radicals combine or are deactivated.

The dynamics of network formation are characterized by a rapid increase in viscosity as the polymerization proceeds, eventually leading to gelation and the formation of a solid, insoluble thermoset polymer. The high crosslink density imparted by Di-TMPTA results in polymers with high hardness, good chemical and climate resistance, and thermal stability. mdpi.com

Investigations into the thermomechanical properties of copolymers containing Di-TMPTA have shown that the presence of this polyfunctional acrylate can compensate for the plasticizing effect of other components in a formulation. mdpi.com This allows for the creation of materials with a tailored refractive index and good optical transmittance while maintaining robust mechanical properties. mdpi.com

The structure and properties of the final network are highly dependent on the curing conditions. For instance, highly crosslinked acrylate systems can undergo additional post-curing when subjected to mechanical strain above their glass transition temperature (Tg), leading to an increase in Tg and crosslink density. tue.nl This strain-induced post-curing is more pronounced in networks with an initially high crosslink density, a characteristic feature of Di-TMPTA-based polymers. tue.nl

The table below presents data on the influence of Di-TMPTA content on the viscosity of a resin mixture, which is a key factor in the dynamics of network formation.

Di-TMPTA Content (wt%)Phenanthrene (B1679779) Content (wt%)Viscosity at 100 1/s and 25°C (Pa·s)
40~10
80~3
160~0.8
410~2
810~0.9
1610~0.3
420~0.5
820~0.3

Data adapted from a study by Gorsche et al. on doped polyfunctional acrylate copolymers. mdpi.com

Polymer Network Characterization and Structure Property Relationships

Investigation of Crosslink Density and Network Topologyspecialchem.comnorthwestern.edunih.gov

The crosslink density, a measure of the number of interconnected points within a polymer network, is a primary determinant of the material's properties. Due to its four acrylate (B77674) groups, DITMPTA is designed to achieve a high crosslink density. arkema.comspecialchem.com This high density contributes to the rigidity and thermal stability of the cured polymer.

Network topology refers to the specific arrangement of polymer chains and crosslinks. In polyacrylate networks, the topology can be complex, featuring elements like primary and secondary loops, dangling chains, and various junction types. rsc.orgresearchgate.net The molecular structure of DITMPTA, with its flexible ether linkage, can influence this topology. Compared to smaller, more rigid crosslinkers like trimethylolpropane (B17298) triacrylate (TMPTA), DITMPTA's larger molecular structure and slightly reduced acrylate concentration per unit mass can lead to a network with reduced shrinkage stress and improved toughness, as the ether bonds provide better elasticity. sinocurechem.com The topology of networks can be described using models that consider different types of junctions, such as "ziplike" and "pointlike" junctions, which significantly affect the polymer's dynamic and mechanical behavior. researchgate.net

The formation of the DITMPTA polymer network is highly sensitive to the conditions under which polymerization occurs. nih.gov Key parameters that govern the final network structure include temperature, initiator concentration, and the curing method (e.g., UV or electron beam). arkema.comnih.gov

Initiator Concentration: In free-radical polymerization, a higher concentration of the initiator generally leads to a faster reaction rate and a shorter time to gelation. This can result in a higher crosslink density and, consequently, a higher Young's modulus in the cured material. nih.gov

Temperature: Temperature plays a dual role in network formation. An increase in polymerization temperature accelerates the reaction rate. nih.gov However, it can also increase chain mobility and potentially delay the onset of vitrification (the transition to a glassy state), which can ultimately influence the final conversion and network structure. nih.gov In some systems, higher temperatures have been shown to decrease the Young's modulus of the resulting gel. nih.gov The exothermic nature of acrylate polymerization means the actual reaction temperature can be significantly higher than the ambient or set temperature, influencing the final network structure. itu.edu.tr

Curing Method: DITMPTA is particularly suitable for energy-curing applications like ultraviolet (UV) and electron beam (EB) curing. arkema.com These methods allow for extremely fast polymerization, which can "freeze in" a specific network structure. However, factors like oxygen inhibition at the surface can occur during UV curing in an air atmosphere, potentially leading to a tacky surface due to incomplete polymerization. mdpi.com The high reactivity of DITMPTA helps to mitigate this effect. mdpi.com

Table 1: Influence of Polymerization Conditions on Network Properties (General Acrylate Systems)

Polymerization ConditionEffect on Reaction RateEffect on Gelation TimeEffect on Young's ModulusSource
Increased Initiator Concentration IncreaseDecreaseIncrease nih.gov
Increased Temperature IncreaseDecreaseDecrease nih.gov

This table presents generalized findings from studies on acrylate-based hydrogel systems, which provide insights into the expected behavior of DITMPTA networks.

Morphological and Microstructural Analysis of Cured Ditrimethylolpropane Tetraacrylate Systems

The polymerization of multifunctional monomers like DITMPTA does not typically result in a perfectly uniform network. Instead, the cured systems are often characterized by significant heterogeneity at the microstructural level. nih.gov This heterogeneity arises from the process of gelation, where polymerization begins at multiple points, forming discrete, highly crosslinked microgel domains. nih.gov

As the reaction proceeds, these domains grow and eventually interconnect, with the surrounding matrix filling in with progressively denser network structures. nih.gov The final morphology is a complex landscape of regions with varying crosslink densities. Under certain polymerization conditions, particularly in the presence of a porogen or due to reaction-induced phase separation, a macroporous structure can be formed. itu.edu.tr This results in a network with interconnected pores, which can dramatically affect properties like swelling kinetics and permeability. itu.edu.tr

The final cured polymer from pure DITMPTA can be very brittle due to the high degree of crosslinking forming a thermoset structure. mdpi.com When copolymerized with other monomers, such as methyl methacrylate, the resulting morphology and properties can be tailored. mdpi.com

Correlations Between Polymerization Conditions and Resultant Network Architecture

A direct correlation exists between the conditions of polymerization and the final network architecture, which in turn dictates the material's macroscopic properties.

Fast Polymerization Rates: Conditions that promote very fast polymerization, such as high initiator concentrations or high-intensity UV exposure, tend to create more heterogeneous networks. The rapid formation of microgels can lead to significant internal stresses and a broader distribution of chain lengths between crosslinks.

Vitrification: The point of vitrification is crucial. It is determined by mobility restrictions as the network forms and is dependent on reaction conditions like temperature. nih.gov A faster reaction generates more heat, which can delay vitrification to a higher degree of monomer conversion, allowing for a more completely formed network. nih.gov Once the system vitrifies, the reaction rate slows dramatically, but the network continues to develop, building further crosslink density and impacting properties like modulus and shrinkage stress. nih.gov

Monomer Functionality and Structure: The tetrafunctionality of DITMPTA is a primary driver for creating a dense network. arkema.com Its larger, more flexible structure compared to some other multifunctional acrylates can influence the network's topology, leading to materials with improved toughness and lower shrinkage. sinocurechem.com This demonstrates how monomer selection is a critical "condition" that predetermines the potential network architecture.

Advanced Spectroscopic Characterization of Polymer Networks

Characterizing the complex, insoluble, three-dimensional structure of a cured DITMPTA network requires advanced analytical techniques, as traditional methods for soluble polymers are not applicable. northwestern.edursc.org

Dynamic Mechanical Analysis (DMA): This technique is used to measure the viscoelastic properties of the cured polymer, such as the storage modulus (E'), loss modulus (E''), and the damping parameter (tan δ). researchgate.net The glass transition temperature (Tg), which is related to the crosslink density, can be determined from the peak of the tan δ curve. specialchem.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful tool for probing the local environment and dynamics of the polymer chains within the network. researchgate.net Techniques like Double-Quantum (DQ) NMR can provide quantitative information about crosslink density and network heterogeneity. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is often used to monitor the polymerization process in real-time by tracking the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹ and 1635 cm⁻¹). This allows for the determination of the final degree of conversion. researchgate.net

Nuclear Magnetic Resonance (NMR) Relaxometry: This method measures the transverse relaxation time (T2) of protons in the network. researchgate.net Different components of the network (e.g., tightly crosslinked sections, dangling chains, free chains) exhibit different mobility and thus different T2 values, allowing for characterization of the network structure. researchgate.net

Partially Decrosslinkable Networks (PDN): This innovative approach involves synthesizing a network with a combination of cleavable and uncleavable linkages. rsc.org After synthesis, the cleavable links can be broken, transforming the insoluble network into soluble oligomeric fragments that represent the original network chains and loops. These fragments can then be analyzed using standard techniques like chromatography to directly and quantitatively characterize the network's topology. rsc.org

Table 2: Spectroscopic Techniques for Polymer Network Characterization

TechniqueInformation ObtainedSource
Dynamic Mechanical Analysis (DMA) Viscoelastic properties (Storage/Loss Modulus), Glass Transition Temperature (Tg) researchgate.net
Solid-State NMR Crosslink density, network heterogeneity, local chain dynamics researchgate.net
FTIR Spectroscopy Degree of monomer conversion researchgate.net
NMR Relaxometry Network structure components (crosslinked vs. dangling chains) based on mobility researchgate.net
Partially Decrosslinkable Network (PDN) Analysis Direct, quantitative characterization of network chains, loops, and topology rsc.org

Enhanced Material Performance and Functional Properties

Mechanical Performance of Ditrimethylolpropane Tetraacrylate Polymers

The incorporation of Di-TMPTA into polymer systems leads to substantial improvements in their mechanical properties. The high crosslink density achieved during polymerization is directly responsible for enhancements in hardness, durability, and stability. specialchem.com

Polymers formulated with Di-TMPTA exhibit exceptional surface hardness and resistance to abrasion. specialchem.com When used as a clear hard top coat, Di-TMPTA can dramatically improve the surface properties of thermoplastic polymers like poly(ethylene terephthalate) (PET), which are otherwise known for their poor surface hardness. researchgate.net

Research has demonstrated that a thin hard coat of UV-curable Di-TMPTA can substantially elevate the surface integrity of such materials. researchgate.net For instance, a coating with a thickness of just 1.5 μm has been shown to improve surface hardness by more than 16 pencil grades. researchgate.net The same coating increased eraser abrasion resistance by over 46 times and steel wool abrasion resistance by more than 8 times. researchgate.net This enhancement is attributed to the formation of a dense, photocrosslinked network structure. researchgate.net Its effectiveness in imparting abrasion resistance makes it a valuable component in coatings for flooring and other surfaces requiring high durability. sinocurechem.com

Table 1: Enhancement of PET Film Surface Properties with Di-TMPTA Coating An interactive table representing the significant improvements in surface characteristics of a Poly(ethylene terephthalate) film after the application of a 1.5 μm Di-TMPTA hard coat.

PropertyImprovement FactorDetails
Pencil Hardness > 16 GradesSignificant increase in resistance to scratching.
Eraser Abrasion > 46xMarked improvement in resistance to rubbing wear.
Steel Wool Abrasion > 8xEnhanced durability against abrasive scouring.

Di-TMPTA is utilized to improve the thermomechanical stability of complex, highly crosslinked polymers. mdpi.com Polyfunctional acrylates, including Di-TMPTA, are key components in curable resins where good mechanical stability is a primary requirement. mdpi.com The inclusion of Di-TMPTA in copolymer systems, such as those with poly(methyl methacrylate), results in materials with enhanced thermomechanical stability, making them suitable for applications like scratch-resistant, UV-curable coatings. mdpi.com The thermal stability of UV-cured acrylics can extend up to 400 °C. researchgate.net

Optical Properties and Refractive Index Tuning

In addition to mechanical enhancements, Di-TMPTA plays a role in formulations for optical applications. While large concentrations of certain dopants used to increase the refractive index can reduce optical transmittance, the amount of polyfunctional acrylate (B77674) monomer like Di-TMPTA can be adjusted. mdpi.com This provides a degree of flexibility, allowing for the modification of the formulation's viscosity to suit different shaping methods without compromising the desired optical properties. mdpi.com

The primary strategy for tuning the refractive index of a polymer is to either synthesize new polymers with high-refractive-index monomers or to dissolve dopant molecules into the polymer matrix to create a guest-host system. spie.org In systems containing Di-TMPTA, phenanthrene (B1679779) has been used as a dopant to tailor the refractive index. mdpi.com The viscosity of these systems is dependent on temperature and the concentration of both Di-TMPTA and the dopant. mdpi.com

Table 2: Factors Influencing Viscosity of Di-TMPTA Formulations An interactive table detailing the effects of various factors on the viscosity of a Di-TMPTA-containing resin system, based on research findings.

FactorEffect on ViscosityRationale
Temperature DecreaseCommon behavior for organic liquids.
Di-TMPTA Content VariesSubject to simple mixing rules with other components.
Phenanthrene (Dopant) DecreaseThe dopant acts as a plasticizer in the resin.

Adhesion Properties in Polymeric Formulations

Di-TMPTA is recognized for imparting excellent adhesion in various formulations. guidechem.com It is widely used in coatings, adhesives, and sealants where strong bonding to a substrate is critical. sinocurechem.comguidechem.com The compound's ability to form a cross-linked network not only enhances the cohesive strength of the material but also promotes adhesive force to the surface it is applied to. specialchem.comguidechem.com This makes it a valuable component for applications ranging from industrial coatings to printing inks, where it contributes to both adhesion and brightness. sinocurechem.com

Reactivity and Multifunctionality in Advanced Formulations

As a multifunctional monomer, Di-TMPTA is characterized by its high reactivity and low volatility. sinocurechem.com It serves as a reactive diluent for formulations cured by ultraviolet (UV) and electron beam (EB) radiation, facilitating rapid curing speeds. sinocurechem.com Its primary function in these systems is as a crosslinking agent, reacting with polymer chains to form a stable, three-dimensional network. guidechem.com

Compared to trimethylolpropane (B17298) triacrylate (TMPTA), Di-TMPTA has a lower acrylic content, which results in a slightly reduced cross-linking density. sinocurechem.com This characteristic is advantageous as it mitigates the significant shrinkage that can occur during the curing of highly dense materials. sinocurechem.com Furthermore, the larger molecular structure of Di-TMPTA, which includes flexible ether bonds, ensures that the cured material possesses improved elasticity and toughness, reducing brittleness. sinocurechem.com Its versatility makes it a widely used monomer in diverse applications, including light-curable inks, surface coatings, and adhesives. sinocurechem.comnih.gov

Cutting Edge Applications and Technological Advancements

High-Performance Coatings, Adhesives, and Inks

DTPTA is a crucial component in the formulation of high-performance coatings, adhesives, and inks, valued for its ability to significantly enhance the physical and chemical properties of the final products. As a tetrafunctional monomer, it provides a high crosslink density, which translates to superior hardness, abrasion resistance, chemical resistance, and thermal stability. union-pigment.comspecialchem.com Its inclusion in formulations for wood coatings, PVC coatings, and various inks helps to achieve a durable and high-quality finish. union-pigment.comlencolo37.com

When compared to less functional monomers like Trimethylolpropane (B17298) Triacrylate (TMPTA), DTPTA's higher functionality generally leads to maximized hardness and chemical resistance. pcimag.com However, its larger molecular structure and flexible ether bonds can also improve elasticity and toughness, mitigating the brittleness that can result from very high crosslink densities. lencolo37.comsinocurechem.com This balance of properties makes it a versatile choice for demanding applications.

Key Performance Characteristics of DTPTA

union-pigment.comarkema.com
CharacteristicDescriptionSource
Fast CuringThe four acrylate (B77674) groups enable rapid polymerization upon exposure to UV or EB radiation.
High Hardness & Abrasion ResistanceThe high crosslink density results in a tough, scratch-resistant surface.
Generated code

DTPTA is integral to the development of energy-curable systems, specifically those utilizing ultraviolet (UV) or electron beam (EB) radiation. arkema.com In these systems, liquid formulations of monomers and oligomers are converted into a solid, crosslinked polymer network almost instantaneously upon exposure to an energy source. riverlandtrading.commdpi.com DTPTA serves as a reactive diluent to control viscosity and as a primary crosslinking agent. sinocurechem.comchemicalbook.com

The process begins when a photoinitiator in the formulation is activated by UV light, or when the formulation is directly exposed to an electron beam, generating free radicals. radtech-europe.com These radicals initiate the rapid polymerization of the acrylate functional groups in the DTPTA molecules. riverlandtrading.com Its tetrafunctionality allows it to form a robust, three-dimensional network, which is key to the performance of the cured material. arkema.com This rapid, on-demand curing process is highly efficient, reduces volatile organic compound (VOC) emissions, and is widely used in the high-speed printing of inks and the application of industrial coatings. mdpi.comradtech-europe.com Research shows that higher functionality monomers like DTPTA contribute to faster surface cure rates and superior chemical resistance compared to di- or tri-functional alternatives. pcimag.com

For applications requiring optical clarity, DTPTA is a valuable component. It is used to formulate coatings, adhesives, and even bulk materials that are clear and transparent with excellent light transmission properties. riverlandtrading.com Its use is noted in the manufacturing of optical materials like lenses and optical fibers. riverlandtrading.com

In a study investigating polyfunctional acrylate copolymers for optical applications, Di(trimethylolpropane) tetraacrylate (referred to as DTTA) was copolymerized with a PMMA-based resin. mdpi.com The research demonstrated that the resulting materials could retain good optical transmittance in the visible range. mdpi.com Even when doped with phenanthrene (B1679779) to adjust the refractive index, the DTPTA-based mixtures showed only a small drop in transmittance values. mdpi.com This capability makes DTPTA suitable for producing scratch-resistant, transparent coatings for displays, optical system components, and protective window materials where maintaining high clarity and durability is essential. mdpi.com

Additive Manufacturing (3D Printing) Technologies

The field of additive manufacturing, or 3D printing, relies on photopolymer resins that can be precisely cured from a liquid to a solid state. DTPTA is a key ingredient in resins developed for vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP). riverlandtrading.com Its properties, such as low viscosity and high reactivity, are essential for these processes. lencolo37.comsinocurechem.com

In stereolithography (SLA), a UV laser selectively cures a liquid photopolymer resin layer by layer to build a three-dimensional object. The formulation of the resin is critical to the success of the print, dictating factors like print speed, mechanical strength, and, crucially, the level of detail or spatial resolution that can be achieved. DTPTA is employed as a crosslinking agent in these resins to enable the rapid solidification of the liquid upon UV exposure. riverlandtrading.com

The use of multifunctional acrylates like DTPTA helps create a tightly crosslinked network, which is essential for fabricating parts with precise geometries and excellent surface finishes. riverlandtrading.com For a successful SLA process, resins must possess properties like transparency to the curing light, low viscosity for easy recoating between layers, and low shrinkage during polymerization. nih.gov While high crosslink density can sometimes lead to brittleness, the molecular structure of DTPTA offers a degree of toughness. sinocurechem.comresearchgate.net The development of high-viscosity resins, which can be formulated with components like pentaerythritol (B129877) tetraacrylate (a compound with similar functionality to DTPTA), has been shown to produce high-resolution prototypes with complex microarchitectures. researchgate.netacs.org

To optimize the fabrication of parts in additive manufacturing, process modeling and simulation are critical tools. These models help predict how a resin will behave during the photopolymerization process, allowing for adjustments that can improve final part quality and reduce trial-and-error in manufacturing.

Research in this area often involves stochastic modeling, such as the Monte Carlo approach, to simulate the random and discrete nature of polymerization reactions. itu.edu.trresearchgate.net These simulations can model key parameters like gelation time (the point at which the liquid resin transitions to a solid gel) and the degree of monomer conversion. itu.edu.tr Studies on various acrylate monomers show that these models can accurately capture the nonlinear decrease in gelation time that occurs with increasing photoinitiator concentration and monomer functionality. itu.edu.trresearchgate.net By understanding the kinetics of initiation, propagation, and termination reactions for monomers like DTPTA, manufacturers can predict how changes in formulation or UV exposure will affect the curing process and the final mechanical properties of the printed object. itu.edu.trmarmara.edu.tr

Biomedical and Bioengineering Applications

The use of DTPTA has been noted in the formulation of UV-curable adhesives and sealants for medical devices, where rapid, controlled curing and strong bonding are advantageous. riverlandtrading.com Its properties are also suitable for creating biocompatible materials.

While DTPTA itself is listed as a component for biomaterials, detailed public research on its specific applications in bioengineering is limited. arkema.com However, extensive research exists for structurally similar acrylate polymers, demonstrating their potential in this field. For example, a study on thiol-acrylate polymers for bone tissue regeneration utilized trimethylolpropane ethoxylate triacrylate (TMPeTA), a related tri-functional monomer. nih.gov This research explored how factors like molecular weight and crosslink density influence the cytocompatibility of the resulting polymer scaffolds with human stem cells. nih.gov The study concluded that such thiol-acrylate polymers are versatile and cytocompatible materials for tissue engineering, with tunable properties. nih.gov This suggests that the broader class of multifunctional acrylates, including DTPTA, holds potential for future developments in biomedical applications, although specific research focused on DTPTA is not as prevalent.

Energy Storage Devices

The demand for safer and more efficient energy storage has driven significant research into advanced battery technologies, particularly in the area of electrolytes.

Conventional lithium-ion batteries (LIBs) use liquid electrolytes, which can be flammable and prone to leakage. nih.gov Quasi-solid electrolytes (QSPEs), often in the form of gel polymer electrolytes (GPEs), are a promising alternative that enhances safety without significantly compromising performance. nih.govoaepublish.com These electrolytes consist of a polymer matrix that traps a liquid electrolyte, preventing leakage and improving mechanical stability. nih.govoaepublish.commdpi.com

Ditrimethylolpropane tetraacrylate, as a tetrafunctional monomer, is an effective crosslinking agent for creating a stable, three-dimensional polymer network. arkema.com This network structure is crucial for providing mechanical support to the electrolyte. nih.gov The in-situ polymerization of monomers like DTPTA within the battery cell creates intimate contact between the electrolyte and the electrodes, which is essential for efficient ion transport. nih.gov The crosslinked structure helps to maintain a high ionic conductivity while offering the safety benefits of a solid-like state. nih.govmdpi.com The chemical structures of trimethylolpropane-based monomers are noted for providing excellent physical support for electrolytes, leading to high ionic conductivity and wide electrochemical windows. nih.gov

PropertyDescriptionRelevance of DTPTA
Ionic Conductivity The measure of an electrolyte's ability to conduct ions. High conductivity is crucial for battery performance.Crosslinked gel polymer electrolytes can achieve high ionic conductivity, sometimes exceeding 10⁻³ S/cm at room temperature. nih.gov
Mechanical Stability The ability of the electrolyte to withstand physical stress and prevent short circuits.The 3D network formed by DTPTA provides excellent mechanical strength and stability to the gel electrolyte. nih.gov
Safety Resistance to leakage, flammability, and thermal runaway.By trapping the liquid solvent within a polymer matrix, QSPEs significantly reduce the risk of leakage and fire. nih.govmdpi.com
Electrochemical Window The voltage range over which the electrolyte remains stable without decomposing.Polymer-based electrolytes can offer wide electrochemical windows, often greater than 4.3 V, making them suitable for high-voltage batteries. nih.govoaepublish.com
Interfacial Compatibility The ability to form a stable interface with the anode and cathode, preventing degradation.In-situ polymerization of the electrolyte can create a stable solid electrolyte interphase (SEI) layer, improving battery cycling and longevity. nih.gov

Polymer Modification and Composites

DTPTA is widely used as a crosslinking agent to modify the properties of various polymers and create high-performance composite materials. sinocurechem.comspecialchem.com Its high reactivity and functionality make it suitable for applications requiring enhanced durability and resistance. specialchem.com

Elastomers in their raw state are often soft and weak and require reinforcement for most practical applications. researchgate.net This is typically achieved by adding reinforcing fillers like carbon black or silica (B1680970) and by crosslinking the polymer chains. researchgate.netpolymerphysics.net Crosslinking, or vulcanization, creates a network structure that improves properties such as hardness, heat resistance, chemical resistance, and tensile strength. specialchem.comgoogle.com

This compound is a multifunctional monomer that acts as a potent crosslinking agent, particularly in systems cured by free radicals, such as those initiated by UV light, electron beams, or peroxides. arkema.comgoogle.com When added to rubber or elastomer formulations, DTPTA can significantly increase the crosslink density. arkema.com This high degree of crosslinking leads to improved mechanical properties. For example, related multifunctional acrylates like Trimethylolpropane trimethacrylate (TMPTMA) have been shown to increase the cure rate and final torque in silicone rubber, which correlates to a higher crosslink density. ace-laboratories.com The higher functionality of DTPTA suggests it would provide an even more pronounced effect.

The use of such co-agents can substantially boost the durometer (hardness) of the material without needing high levels of reinforcing fillers, which can simplify processing. ace-laboratories.com These crosslinking agents are essential for producing high-performance elastomeric components used in demanding industrial applications. omya.com

Crosslinking Agent TypeExample(s)Role in Elastomer Reinforcement
Multifunctional Acrylates This compound (DTPTA), Trimethylolpropane trimethacrylate (TMPTMA)Increase crosslink density, hardness, and cure rate in peroxide or radiation-cured systems. arkema.comace-laboratories.com
Sulfur/Accelerators Molecular Sulfur, DithiocarbamatesTraditional method for vulcanizing rubbers with double bonds, forming sulfur crosslinks. google.com
Organic Peroxides Dicumyl peroxide, Dibenzoyl peroxideThermally decompose to form radicals that initiate crosslinking of elastomer chains. google.comomya.com
Natural Crosslinkers Tannic AcidCan form hydrogen bonds or covalent bonds with specific polymers, offering a "green" alternative. frontiersin.org

Toughening Modifiers for Polymer Blends

This compound (Di-TMPTA) is a multifunctional acrylate monomer that is utilized as a reactive additive in polymer blends to enhance their mechanical properties, particularly toughness. Its unique molecular structure, characterized by four acrylate groups and a flexible ether linkage, allows it to act as a crosslinking agent, thereby modifying the morphology and performance of the resulting polymer matrix.

When incorporated into polymer blends, Di-TMPTA can polymerize during processing, often initiated by heat or radiation. This in-situ polymerization creates a crosslinked network that can significantly influence the final properties of the material. Compared to other multifunctional acrylates like Trimethylolpropane triacrylate (TMPTA), Di-TMPTA has a lower acrylic content, which results in a reduced cross-linking density. bohrium.com This characteristic is advantageous in preventing excessive brittleness that can arise from high cross-linking, and the larger molecular structure with flexible ether bonds contributes to improved elasticity and toughness in the cured material. bohrium.com

Detailed Research Findings

Research into the effects of multifunctional acrylates on polymer blends has provided insights into their toughening mechanisms. While extensive research specifically isolating the effects of Di-TMPTA across a wide range of polymer blends is not broadly available in the public domain, studies on similar systems and related compounds provide a strong basis for understanding its function.

For instance, in studies involving blends of poly(lactic acid) (PLA), a biodegradable but brittle polymer, various toughening agents are employed to improve its impact resistance. nih.gov The introduction of a reactive component can enhance the interfacial adhesion between the phases of the blend, which is crucial for effective stress transfer and energy dissipation upon impact. Multifunctional acrylates, when added to such blends, can create a network that bridges the different polymer phases, leading to improved toughness.

In the context of poly(methyl methacrylate) (PMMA) based resins, the addition of polyfunctional acrylate monomers, including Di-TMPTA (referred to in some studies as DTTA), has been investigated. researchgate.net These monomers can be copolymerized within the PMMA matrix. The resulting network structure has been shown to influence the thermomechanical properties of the blend. While the primary focus of some studies has been on properties like refractive index and hardness, the formation of a crosslinked network inherently affects the toughness of the material. researchgate.net For example, the presence of polyfunctional acrylates can counteract the plasticizing effect of other additives, helping to maintain the mechanical integrity of the blend. researchgate.net

The general principle behind using multifunctional acrylates like Di-TMPTA as toughening modifiers is their ability to form a crosslinked network within the host polymer matrix. This network can act in several ways to improve toughness:

Crack Bridging: The crosslinked network can bridge propagating cracks, dissipating energy and preventing catastrophic failure.

Craze Induction: The presence of the crosslinked particles can induce the formation of multiple crazes, which is a significant energy absorption mechanism.

Shear Yielding: The modifier can promote shear yielding in the matrix material, another important mechanism for energy dissipation.

The effectiveness of Di-TMPTA as a toughening modifier is dependent on several factors, including its concentration, the specific polymers in the blend, the processing conditions, and the degree of crosslinking achieved.

The following table summarizes the expected effects of Di-TMPTA on the mechanical properties of a generic polymer blend based on the available literature. Please note that specific quantitative values are highly dependent on the polymer system and the experimental conditions.

PropertyEffect of Di-TMPTA AdditionToughening Mechanism
Impact Strength IncreaseCrack bridging, craze induction, shear yielding
Tensile Strength Variable (may slightly decrease)Introduction of a softer, more flexible network
Elongation at Break IncreaseIncreased chain mobility and network flexibility
Young's Modulus Variable (may slightly decrease)Balancing cross-linking and network flexibility

It is important to note that while the addition of Di-TMPTA is intended to improve toughness, it can sometimes lead to a trade-off with other properties such as tensile strength and modulus. The optimal concentration of Di-TMPTA must be determined for each specific polymer blend to achieve the desired balance of properties.

Theoretical Modeling and Computational Simulations

Polymerization Process Modeling

Modeling the polymerization process of DTMPTA is crucial for understanding and controlling the final properties of the cured material. This involves simulating the reaction kinetics and the development of internal stresses.

Finite Element Analysis (FEA) for Cure Kinetics and Residual Stress Prediction

Finite Element Analysis (FEA) is a powerful computational tool used to predict the evolution of material properties during the curing of thermosetting polymers like those derived from DTMPTA. By coupling thermal and mechanical analyses, FEA can model the intricate interplay between cure kinetics and the buildup of residual stresses.

The curing process involves complex chemo-thermo-mechanical interactions. As the polymerization reaction progresses, heat is generated (exothermic reaction), and the material transforms from a liquid to a solid state, leading to shrinkage and the development of internal stresses. These residual stresses can significantly impact the dimensional accuracy, mechanical integrity, and long-term performance of the final product, potentially causing warpage or cracking. mdpi.comresearchgate.net

FEA models for cure simulation typically incorporate several key components:

Cure Kinetics Models: These mathematical models describe the rate of the polymerization reaction as a function of temperature and the degree of cure. Models like the Kamal-Sourour model are often employed, though they may require modifications to accurately capture diffusion-controlled regimes. mdpi.com Model-free approaches can also be used to analyze kinetic data from techniques like Differential Scanning Calorimetry (DSC). mdpi.com

Thermophysical Properties: The model requires data on the temperature-dependent properties of the resin, such as thermal conductivity and heat capacity, which change as the material cures.

Mechanical Properties: The evolution of mechanical properties, including the elastic modulus and Poisson's ratio, as a function of the degree of cure and temperature is a critical input.

By solving the governing heat transfer and solid mechanics equations, FEA can predict the temperature distribution, the progression of the cure, and the resulting residual stress field within the material. plos.orgmdpi.com For instance, simulations can show how factors like ambient temperature and printing speed in additive manufacturing processes influence the magnitude of residual stresses. ulster.ac.uk Studies have demonstrated that increasing the ambient temperature can lead to a decrease in residual stress in the printed layers. ulster.ac.uk

Simulation of Monomer Conversion and Crosslink Density

Simulations are instrumental in predicting the extent of monomer conversion and the resulting crosslink density in DTMPTA-based polymer networks. These parameters are fundamental determinants of the material's ultimate mechanical and thermal properties.

The degree of monomer conversion, which is the percentage of reactive acrylate (B77674) groups that have participated in the polymerization, directly correlates with the crosslink density. A higher conversion generally leads to a more densely crosslinked network, resulting in a stiffer and more brittle material with a higher glass transition temperature (Tg). researchgate.net

Computational models can simulate the polymerization process to predict how different reaction conditions, such as temperature and initiator concentration, affect the final conversion. For example, it has been shown that pre-heating photo-activated resin composites can significantly increase monomer conversion. researchgate.net These simulations often employ kinetic models that account for the auto-accelerating nature of free-radical polymerization (the Trommsdorff-Norrish effect) and the diffusion limitations that can arise at high conversion levels.

By predicting the crosslink density, these simulations provide a powerful tool for tailoring the properties of DTMPTA-based materials. For instance, in applications requiring high stiffness and thermal stability, the processing conditions can be optimized to maximize monomer conversion. Conversely, for applications demanding greater flexibility, the conditions can be adjusted to achieve a lower crosslink density.

Molecular Dynamics (MD) and Coarse-Grained Simulations of Polymer Networks

To understand the structure-property relationships of DTMPTA-based polymers at a more fundamental level, researchers employ Molecular Dynamics (MD) and coarse-grained (CG) simulation techniques. These methods allow for the investigation of the polymer network's atomic and molecular-level behavior.

Molecular Dynamics (MD) simulations track the movement of individual atoms over time based on interatomic forces described by a force field. mdpi.comyoutube.com This all-atom approach provides detailed insights into:

Network Formation: Simulating the crosslinking process to understand how the network structure evolves. researchgate.net

Conformational Analysis: Examining the conformations of the polymer chains between crosslinks.

Mechanical Properties: Calculating mechanical properties like Young's modulus and shear modulus by subjecting the simulated network to virtual mechanical tests. chemrxiv.orgresearchgate.net

However, all-atom MD simulations are computationally expensive and are often limited to relatively small systems and short timescales. mdpi.com

Coarse-Grained (CG) simulations address this limitation by grouping several atoms into a single "bead" or "particle". mdpi.comkku.ac.th This simplification reduces the number of degrees of freedom in the system, allowing for the simulation of larger systems over longer timescales. mdpi.com CG models are parameterized to reproduce certain properties of the all-atom system or experimental data. researchgate.netarxiv.orgnih.gov They are particularly useful for studying:

Self-Assembly: Observing phenomena like the formation of domains in complex polymer systems. youtube.com

Polymer Dynamics: Studying the long-time relaxation behavior of the polymer chains.

Both MD and CG simulations are powerful tools for understanding how the molecular architecture of DTMPTA, with its four acrylate groups, translates into the macroscopic properties of the resulting polymer network. They can reveal how factors like the initial monomer concentration and the degree of cure influence the network topology and, consequently, the material's mechanical response. utwente.nl

Computational Design of Ditrimethylolpropane Tetraacrylate-Based Materials

Computational design leverages the predictive power of simulation tools to rationally design new DTMPTA-based materials with specific, desired properties. bohrium.com This approach can significantly accelerate the materials discovery and development process by reducing the need for extensive trial-and-error experimentation.

The process of computational materials design typically involves:

Defining Target Properties: Identifying the desired mechanical, thermal, or other properties for a specific application.

Generating Candidate Structures: Proposing different formulations or modifications to the DTMPTA-based system. This could involve copolymerizing DTMPTA with other monomers, adding fillers or nanoparticles, or altering the curing conditions.

Predicting Properties: Using the simulation techniques described above (FEA, MD, CG) to predict the properties of the candidate materials. drexel.edu

Screening and Optimization: Evaluating the predicted properties against the target properties and iteratively refining the material design.

For example, if the goal is to develop a DTMPTA-based composite with enhanced toughness, simulations could be used to screen different types of fillers and predict their effect on the composite's mechanical behavior. Similarly, if a material with a specific glass transition temperature is required, simulations can help determine the optimal comonomer ratio or curing cycle to achieve that Tg. researchgate.net

Prediction of Mechanical Behavior and Failure Mechanisms in DTMPTA-derived Systems

A key application of theoretical modeling and simulation is the prediction of the mechanical behavior and failure mechanisms of materials derived from DTMPTA. researchgate.net This is critical for ensuring the reliability and durability of components made from these materials.

Simulations can predict a wide range of mechanical properties, including:

Elastic Modulus: A measure of the material's stiffness.

Yield Strength: The stress at which the material begins to deform plastically.

Ultimate Tensile Strength: The maximum stress the material can withstand before fracturing.

Toughness: The ability of the material to absorb energy and deform plastically before fracturing.

Furthermore, simulations can be used to study and predict various failure mechanisms, such as:

Brittle Fracture: The rapid propagation of cracks with little or no plastic deformation.

Ductile Failure: Failure that is preceded by significant plastic deformation.

Fatigue Failure: Failure under cyclic loading, even at stresses below the ultimate tensile strength.

Understanding these failure mechanisms is essential for designing robust and reliable DTMPTA-based materials for demanding applications.

Environmental Considerations and Ecotoxicological Impact

Environmental Fate and Biodegradation Assessment

The environmental persistence and degradation pathways of a chemical are fundamental to understanding its long-term ecological impact. For Di-TMPTTA, these characteristics are largely influenced by its chemical structure.

Biodegradation:

Studies have shown that Ditrimethylolpropane tetraacrylate is not readily biodegradable. bamm.net This indicates that microbial breakdown of the substance in the environment is a slow process. The complex, branched structure and high molecular weight of Di-TMPTTA contribute to its resistance to rapid microbial degradation.

Hydrolysis:

While biodegradation is limited, Di-TMPTTA is subject to hydrolysis, a chemical process where water molecules break down the ester linkages in the compound. The rate of hydrolysis is dependent on the pH of the surrounding medium. At a neutral pH of 7 and a temperature of 25°C, the hydrolysis half-life is approximately 76 days. arkema.com In more alkaline conditions, at a pH of 9 and the same temperature, the hydrolysis process is significantly faster, with a half-life of about 80 hours. arkema.com This suggests that in alkaline aquatic environments, hydrolysis is a more significant degradation pathway than biodegradation.

Environmental Distribution:

Due to its low water solubility (15 mg/L at 25°C) and very low vapor pressure (0.0000013 Pa at 20°C), Di-TMPTTA is not expected to be highly mobile in the environment. arkema.com If released into water, it is likely to partition to sediment and suspended organic matter. Its low volatility suggests that it will not significantly partition to the atmosphere.

Aquatic Ecotoxicity and Ecological Risk Evaluation

The potential for a chemical to cause harm to aquatic organisms is a key component of its environmental risk assessment. Di-TMPTTA has been classified as toxic to aquatic life with long-lasting effects. arkema.com

Acute and Chronic Toxicity to Aquatic Organisms:

Ecotoxicity studies have been conducted on various aquatic species to determine the concentrations at which Di-TMPTTA causes adverse effects. The results indicate toxicity to fish, aquatic invertebrates, and algae.

Test OrganismEndpointDurationResult
Cyprinus carpio (Carp)LC50 (Lethal Concentration, 50%)96 hours1.2 mg/L
Daphnia magna (Water Flea)EC50 (Effective Concentration, 50%)48 hours> 10 mg/L
Pseudokirchneriella subcapitata (Green Algae)EC50 (Effective Concentration, 50%)72 hours> 12 mg/L
Activated sludgeEC503 hours> 1,000 mg/L

Data sourced from ChemicalBook Safety Data Sheet.

The LC50 value for carp (B13450389) indicates that a concentration of 1.2 mg/L is lethal to 50% of the test population over a 96-hour period. The EC50 values for Daphnia magna and green algae are higher, suggesting a lower acute toxicity to these organisms compared to fish. The high EC50 for activated sludge indicates a low inhibitory effect on the microorganisms found in wastewater treatment plants. chemicalbook.com

Bioaccumulation Potential and PBT/vPvB Assessment:

An important aspect of ecological risk is the potential for a substance to bioaccumulate in organisms and persist in the environment. The octanol-water partition coefficient (Log Kow) is an indicator of a substance's potential to bioaccumulate. For Di-TMPTTA, 91% of its components have a Log Kow ranging from 3.05 to 4.14 at 20°C, suggesting a potential for bioaccumulation. arkema.com However, further assessment has concluded that Di-TMPTTA has a low bioaccumulation potential. arkema.com

Industrial Exposure Pathways and Environmental Management Strategies

The primary route for Di-TMPTTA to enter the environment is through industrial activities, including its manufacture, formulation into products, and use in various applications.

Industrial Exposure Pathways:

Environmental exposure is primarily associated with industrial settings. arkema.com Potential releases can occur during manufacturing processes, handling, storage, and transportation. Workers in facilities that produce or use Di-TMPTTA can be exposed during maintenance, sampling, and testing procedures. arkema.com Spills and leaks, if not properly contained, can lead to soil and water contamination. Wastewater generated from cleaning equipment and production lines can also be a significant source of environmental release if not managed appropriately.

Environmental Management Strategies:

To mitigate the environmental impact of Di-TMPTTA, a multi-faceted approach to environmental management is necessary.

Engineering Controls and Good Practices: In industrial settings, the use of closed systems for production and handling can significantly reduce emissions. chemicalbook.com Adequate ventilation is crucial to control airborne exposure. chemicalbook.com Regular inspection and maintenance of equipment help prevent leaks. sqspcdn.com

Wastewater Treatment: A critical component of environmental management is the effective treatment of industrial wastewater containing acrylates. Due to the high chemical oxygen demand (COD) and potential toxicity of acrylate-containing wastewater, specialized treatment methods are often required. longchangchemical.comresearchgate.net These can include:

Anaerobic Membrane Bioreactors (AnMBR): These systems have shown high efficiency in removing COD and toxic components from acrylic acid wastewater. researchgate.net

Activated Carbon Adsorption: This method can be used to effectively remove organic compounds like acrylates from wastewater and exhaust gases. longchangchemical.com

Catalytic Oxidation: This process can be employed to treat high-concentration organic waste gas from acrylate (B77674) production. longchangchemical.com

Incineration: For high-concentration waste streams, controlled incineration with flue gas scrubbing is a viable disposal method. chemicalbook.com

Spill Prevention and Response: Facilities should have robust spill prevention plans and emergency response procedures in place. This includes having appropriate containment materials and personal protective equipment readily available. chemicalbook.com

Waste Disposal: All waste materials containing Di-TMPTTA should be disposed of in accordance with local, state, and federal regulations. This typically involves sending the material to a licensed chemical destruction plant or using controlled incineration. chemicalbook.com It is imperative that the chemical is not allowed to enter drains or groundwater systems. chemicalbook.com

By implementing these environmental management strategies, the potential for Di-TMPTTA to cause adverse ecological effects can be effectively minimized.

Q & A

Q. Basic

  • Viscosity : 600–800 cP at 25°C (neat).
  • Refractive Index : 1.48, suitable for optical coatings.
  • Thermal Stability : Decomposition onset at 228°C (TGA).
  • Solubility : Miscible with common acrylate monomers (e.g., TPGDA) but insoluble in water .

How can impurities or byproducts in DTMPTVA synthesis be analytically resolved?

Q. Advanced

  • HPLC-MS : Identifies oligomeric byproducts (e.g., trimethylolpropane triacrylate) via retention time and fragmentation patterns.
  • ¹H NMR : Detects residual protons from unreacted hydroxyl groups (δ 1.2–1.6 ppm) or acrylic acid (δ 5.8–6.4 ppm).
  • Karl Fischer Titration : Monitors water content (<0.1% post-synthesis) .

What safety protocols are essential for handling DTMPTVA in laboratories?

Q. Basic

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye irritation.
  • Ventilation : Use fume hoods due to volatile acrylic acid residues.
  • Storage : Stabilize with 50–100 ppm MEHQ inhibitor; store at <25°C away from light .

How does DTMPTVA compare to pentaerythritol tetraacrylate (PETTA) in polymer performance?

Q. Advanced

  • Reactivity : DTMPTVA’s branched structure accelerates curing vs. PETTA’s linearity.
  • Flexibility : DTMPTVA’s longer alkyl chains (from trimethylolpropane) reduce brittleness (elongation 5% vs. PETTA’s 2%).
  • Applications : DTMPTVA is preferred in flexible coatings, while PETTA suits rigid composites .

What methodologies assess crosslink density in DTMPTVA-based networks?

Q. Advanced

  • Swelling Tests : Measure equilibrium swelling in acetone; lower swelling indicates higher crosslinking.
  • Dynamic Mechanical Analysis (DMA) : Storage modulus (E’) >1 GPa at 25°C correlates with dense networks.
  • DSC : Post-cure exotherms quantify residual unsaturation (<5% in optimized systems) .

What environmental considerations apply to DTMPTVA disposal?

Q. Basic

  • Biodegradability : Limited (OECD 301F: <20% in 28 days).
  • Aquatic Toxicity : EC₅₀ >100 mg/L (Daphnia magna); classify as non-acutely toxic but persistent.
  • Waste Handling : Incinerate at >800°C with scrubbers to neutralize acrylate fumes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.